1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydrouracil core substituted with a 2-methyl-4-chlorophenyl group and an additional methyl group, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-methyl-4-chlorophenyl isocyanate with 3-methyluracil under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, including HPLC and NMR spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-4-chlorophenyl)-3-methyluracil: Similar structure but lacks the dihydro component.
2-Methyl-4-chlorophenyl isocyanate: A precursor in the synthesis of the target compound.
3-Methyluracil: The uracil core used in the synthesis.
Uniqueness
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77385-01-4 |
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Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-7-9(13)3-4-10(8)15-6-5-11(16)14(2)12(15)17/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
KQYBIEOQYRCHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCC(=O)N(C2=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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